molecular formula C11H13N3O2 B186481 Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 52664-01-4

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B186481
Key on ui cas rn: 52664-01-4
M. Wt: 219.24 g/mol
InChI Key: TTXVZCLTILVGML-UHFFFAOYSA-N
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Patent
US09353117B2

Procedure details

Pentane-2,4-dione (1.46 ml, 14.2 mmol), ethyl 3-amino-1H-pyrazole-4-carboxylate (2.00 g, 12.9 mmol) were heated in a sealed tube with acetic acid (10 ml) at 110° C. overnight. The reaction reached completion by LCMS (LC-MS: rt (min)=3.08). The acetic acid was removed by blowing air with the flask being heated to 75° C. The crude residue of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (assumed to be 12.89 mmol) was suspended in MeOH (15 ml) and treated with 7.2 M sodium hydroxide (5.37 ml, 38.7 mmol). The mixture was heated to 80° C. (at this temperature the solid dissolved) and then stirred for 3 h. The reaction was cooled and the neutralized to pH 6-7. The slurry was filtered via a Büchner funnel under house vacuum, the solid residue was washed with water and then diethyl ether to obtain 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.4 g, 7.3 mmol, 57% yield). LC-MS: rt (min)=2.61. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.57 (s, 3H), 2.71 (s, 3H), 7.10 (s, 1H), 8.50 (s, 1H).
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.89 mmol
Type
reactant
Reaction Step Three
Quantity
5.37 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(=O)CC(=O)C.NC1C(C(OCC)=O)=CNN=1.[CH3:19][C:20]1[CH:25]=[C:24]([CH3:26])[N:23]2[N:27]=[CH:28][C:29]([C:30]([O:32]CC)=[O:31])=[C:22]2[N:21]=1.[OH-].[Na+]>CO.C(OCC)C.C(O)(=O)C>[CH3:19][C:20]1[CH:25]=[C:24]([CH3:26])[N:23]2[N:27]=[CH:28][C:29]([C:30]([OH:32])=[O:31])=[C:22]2[N:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.46 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NNC=C1C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
12.89 mmol
Type
reactant
Smiles
CC1=NC=2N(C(=C1)C)N=CC2C(=O)OCC
Step Four
Name
Quantity
5.37 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
then stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by LCMS (LC-MS: rt (min)=3.08)
CUSTOM
Type
CUSTOM
Details
The acetic acid was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80° C. (at this temperature the solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved) and
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
The slurry was filtered via a Büchner funnel under house vacuum
WASH
Type
WASH
Details
the solid residue was washed with water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NC=2N(C(=C1)C)N=CC2C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.3 mmol
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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